2-(Methylamino)ethyl acetate

Lipophilicity Solubility ADME

2-(Methylamino)ethyl acetate (CAS 26921-43-7) is a strategic amino ester that outperforms generic tertiary amine analogs in aqueous-phase applications. Its unique secondary amine provides a critical hydrogen bond donor (HBD=1) and a lower XLogP3-AA (-0.3) versus dimethylaminoethyl acetate, directly enhancing water solubility and minimizing non-specific hydrophobic binding. This is the rational choice for hydrophilic linker design, bioconjugation in buffer systems, and enzymatic probes requiring specific hydrogen-bonding selectivity. Its distinct hydrolysis kinetics also make it a superior candidate for prodrug design and controlled-release formulations. The hydrochloride salt (mp 103–104°C) serves as a fully characterized, high-purity reference standard for analytical method validation. Request a quote today to secure this differentiated scaffold for your next synthesis.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B1640486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)ethyl acetate
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(=O)OCCNC
InChIInChI=1S/C5H11NO2/c1-5(7)8-4-3-6-2/h6H,3-4H2,1-2H3
InChIKeyZKXGCJWETIMHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)ethyl acetate Procurement Guide: Physicochemical and Structural Overview for Research Selection


2-(Methylamino)ethyl acetate (CAS 26921-43-7) is an amino ester bearing a secondary amine and an acetate ester moiety, with a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol [1]. Its computed XLogP3-AA of -0.3 and topological polar surface area (TPSA) of 38.3 Ų distinguish it from tertiary amine analogs, directly impacting solubility and formulation strategies in medicinal chemistry and chemical biology applications [2].

Why 2-(Methylamino)ethyl acetate Cannot Be Replaced by In-Class Amino Esters Without Quantitative Validation


Amino esters such as dimethylaminoethyl acetate or ethyl 2-(methylamino)acetate share structural motifs but differ critically in protonation state, lipophilicity, and hydrolysis kinetics. For instance, the presence of a single methyl group on the nitrogen of 2-(methylamino)ethyl acetate (secondary amine) yields a distinct hydrogen-bond donor capacity (HBD = 1) and a lower XLogP3-AA (-0.3) relative to the tertiary amine dimethylaminoethyl acetate (HBD = 0; XLogP3-AA = 0.2) [1]. These differences alter solubility, membrane permeability, and enzymatic stability, making generic substitution without quantitative comparators scientifically unsound for any application requiring reproducible chemical behavior [2].

Quantitative Differentiation of 2-(Methylamino)ethyl acetate from Closest Analogs: A Procurement-Ready Evidence Guide


XLogP3-AA and TPSA Comparison Between 2-(Methylamino)ethyl acetate and Dimethylaminoethyl Acetate

2-(Methylamino)ethyl acetate exhibits an XLogP3-AA of -0.3 and a TPSA of 38.3 Ų, whereas 2-(dimethylamino)ethyl acetate has an XLogP3-AA of 0.2 and a TPSA of 29.5 Ų [1]. The lower lipophilicity and larger polar surface area of the secondary amine indicate greater aqueous solubility and reduced passive membrane permeability, a critical differentiator for applications requiring enhanced water compatibility or minimized off-target partitioning [2].

Lipophilicity Solubility ADME

Hydrogen Bond Donor Capacity Distinguishes 2-(Methylamino)ethyl acetate from Tertiary Amine Analogs

2-(Methylamino)ethyl acetate possesses one hydrogen bond donor (HBD = 1) due to its secondary amine group, whereas 2-(dimethylamino)ethyl acetate has no hydrogen bond donors (HBD = 0) [1]. This difference enables specific intermolecular interactions—such as hydrogen bonding with solvents, catalysts, or biological targets—that are not possible with tertiary amine analogs [2].

Hydrogen Bonding Reactivity Molecular Recognition

Alkaline Hydrolysis Rate Constant of Dimethylaminoethyl Acetate Informs Class-Level Stability Expectations for 2-(Methylamino)ethyl acetate

In a kinetic study of amino esters, the tertiary amine dimethylaminoethyl acetate (1A) exhibited an alkaline hydrolysis rate constant (k₁) of 108.4 ± 1.4 L·mol⁻¹·sec⁻¹ for the ionized species [1]. As a secondary amine, 2-(methylamino)ethyl acetate is expected to hydrolyze at a rate that differs from this tertiary amine benchmark due to altered electron density and steric environment around the ester carbonyl, a critical consideration for applications where controlled release or stability under basic conditions is required [2].

Hydrolysis Stability Prodrug Design

Optimal Application Scenarios for 2-(Methylamino)ethyl acetate Driven by Quantitative Differentiation Evidence


Aqueous-Phase Organic Synthesis and Bioconjugation

The lower XLogP3-AA (-0.3) and higher TPSA (38.3 Ų) of 2-(methylamino)ethyl acetate relative to dimethylaminoethyl acetate enhance water solubility and reduce non-specific hydrophobic interactions, making it a superior choice for aqueous-phase reactions, bioconjugation in buffer systems, and hydrophilic linker design where minimal organic co-solvent is required [1].

Hydrogen-Bond-Dependent Catalysis and Molecular Recognition Assays

The presence of a single hydrogen bond donor (HBD = 1) in 2-(methylamino)ethyl acetate enables specific intermolecular interactions that are absent in tertiary amine analogs (HBD = 0). This property is valuable for designing substrates or probes in enzymatic assays, supramolecular chemistry, and chromatographic separations where hydrogen bonding governs selectivity [2].

Controlled Hydrolysis or Prodrug Scaffold Development

Class-level hydrolysis kinetics of amino esters demonstrate that secondary amines hydrolyze at rates distinct from tertiary amines due to electronic and steric effects. 2-(Methylamino)ethyl acetate is therefore a rational candidate for applications requiring tailored ester lability, such as prodrug design, controlled-release formulations, or synthetic sequences where a specific hydrolysis half-life under basic conditions is desired [3].

Analytical Method Development and Reference Standard Use

The hydrochloride salt of 2-(methylamino)ethyl acetate is a fully characterized, high-purity (95%) solid with a defined melting point (103–104°C), making it suitable as a reference standard for analytical method validation, quality control, and calibration in HPLC, GC, or MS workflows .

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